7-(4-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-(4-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and a bromophenyl group attached at the 7th position. The presence of these functional groups endows the compound with a range of biological activities, making it a valuable target for research and development.
Mechanism of Action
Target of Action
The compound 7-(4-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine has been found to interact with several targets. It exhibits numerous activities, including acting as RORγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These targets play crucial roles in various biological processes and diseases. For instance, JAK1 and JAK2 are involved in signal transduction from cytokine receptors, which are important in immune response, hematopoiesis, and other cellular processes .
Mode of Action
For instance, as a JAK1 and JAK2 inhibitor, it likely prevents these kinases from phosphorylating and activating downstream signaling proteins, thereby modulating cellular responses .
Biochemical Pathways
The compound affects several biochemical pathways due to its interaction with multiple targets. For instance, by inhibiting JAK1 and JAK2, it can impact the JAK-STAT signaling pathway , which is involved in immune response, cell growth, and survival . Furthermore, as a RORγt inverse agonist, it may affect Th17 cell differentiation , which is important in autoimmune diseases .
Result of Action
The compound’s action on its targets leads to molecular and cellular effects. For instance, inhibition of JAK1 and JAK2 can lead to reduced activation of the JAK-STAT signaling pathway, potentially leading to effects such as reduced inflammation or cell proliferation . As a RORγt inverse agonist, it could potentially reduce Th17 cell differentiation, which could be beneficial in the context of autoimmune diseases .
Biochemical Analysis
Biochemical Properties
Compounds in the 1,2,4-triazolo[1,5-a]pyrimidine class have been found to interact with various enzymes and proteins
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the target compound in good-to-excellent yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable nature of the microwave-mediated synthesis suggests its potential for industrial application. The method’s broad substrate scope and functional group tolerance further enhance its suitability for large-scale production .
Chemical Reactions Analysis
Types of Reactions
7-(4-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.
Cyclization Reactions: The triazole and pyrimidine rings can undergo cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include enaminonitriles, benzohydrazides, and various nucleophiles. Microwave irradiation at elevated temperatures (e.g., 140°C) is a typical condition for these reactions .
Major Products Formed
The major products formed from these reactions include various substituted triazolo[1,5-a]pyrimidines, which can exhibit enhanced biological activities .
Scientific Research Applications
7-(4-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Medicinal Chemistry: It has been investigated for its potential as an anticancer agent, with studies showing its ability to inhibit the growth of cancer cell lines such as MCF-7, HCT-116, and PC-3.
Pharmaceutical Chemistry: The compound exhibits various pharmacological activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors.
Biological Research: It has been studied for its antimicrobial properties and its ability to inhibit cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE).
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidines: These compounds share a similar triazolo[1,5-a]pyrimidine core and exhibit comparable biological activities.
2-(4-Bromophenyl)triazole Derivatives: These derivatives also contain a bromophenyl group and have been studied for their anticancer properties.
Uniqueness
7-(4-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the presence of the bromophenyl group, which enhances its biological activity and specificity .
Properties
IUPAC Name |
7-(4-bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN4/c12-9-3-1-8(2-4-9)10-5-6-13-11-14-7-15-16(10)11/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTXKFSCIRYNAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC3=NC=NN23)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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